molecular formula C18H24N4O4 B2988242 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034437-57-3

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2988242
CAS No.: 2034437-57-3
M. Wt: 360.414
InChI Key: AFVNLLVVMICHRK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS: 2034502-36-6, molecular formula: C₁₉H₂₇N₅O₃, molecular weight: 373.45 g/mol) is a synthetic heterocyclic compound featuring a propan-1-one backbone substituted with a 3,5-dimethylisoxazole ring and a piperidinyl moiety linked to a 6-methoxypyrazine group . Its design integrates aromatic and heterocyclic systems to optimize physicochemical properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-12-15(13(2)26-21-12)6-7-18(23)22-8-4-5-14(11-22)25-17-10-19-9-16(20-17)24-3/h9-10,14H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVNLLVVMICHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of medicinal and pharmaceutical chemistry. Its unique structural features, including an isoxazole ring and a piperidine moiety, suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.41 g/mol. The compound's structure includes:

  • A 3,5-dimethylisoxazole ring, which may contribute to its pharmacological properties.
  • A piperidine segment that enhances its interaction with biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole and piperidine components likely modulate enzyme activity or receptor binding affinities, influencing various biochemical pathways such as signal transduction and metabolic regulation.

Biological Activity Overview

Research indicates that compounds similar to this one have shown promise in several therapeutic areas:

Antitumor Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit the growth of leukemia cells (L1210 and P388) and show significant activity against solid tumors.

Neuroprotective Effects

Some derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The interaction with neuroreceptors suggests a mechanism that could mitigate neuronal damage.

Antiviral Properties

Certain isoxazole-containing compounds have also been evaluated for antiviral activity. For example, some derivatives were found to be effective against specific viral strains, indicating a broad-spectrum antiviral potential.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntitumorInhibition of L1210 and P388 leukemia cell growth
NeuroprotectivePotential protective effects in neurodegenerative models
AntiviralEffective against specific viruses
Enzyme ModulationInteraction with enzymes affecting metabolic pathways

Case Studies

  • Antitumor Activity : In a study evaluating the cytotoxic effects of isoxazole derivatives, it was found that certain compounds led to a significant reduction in cell viability in L1210 leukemia cells. The mechanism involved apoptosis induction through caspase activation.
  • Neuroprotective Study : Another research focused on the neuroprotective effects of similar compounds demonstrated reduced oxidative stress markers in neuronal cultures treated with isoxazole derivatives, suggesting their potential use in treating neurodegenerative disorders.
  • Antiviral Research : A recent investigation into the antiviral properties of related compounds indicated that they inhibited viral replication in vitro, showcasing their potential as therapeutic agents against viral infections.

Comparison with Similar Compounds

Coumarin-Pyrimidinone Derivatives ()

Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) and 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) share a focus on fused heterocyclic systems but diverge significantly from the target compound. Key differences include:

  • Core Structure: The target compound lacks coumarin or pyrimidinone moieties, instead prioritizing isoxazole and pyrazine rings.
  • Substituents : The methoxypyrazine group in the target compound may enhance water solubility compared to the lipophilic coumarin and tetrazole groups in 4i/4j.
  • Pharmacophore Design : The target’s piperidinyloxy linker and propan-1-one chain suggest distinct spatial arrangements for receptor interaction compared to the rigid coumarin-based scaffolds in .

Patent-Specific Analogues ()

European Patent EP 1 808 168 B1 describes compounds like (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone, which share structural motifs with the target compound, including isoxazole and piperidine groups. However, critical distinctions include:

  • Functional Groups : The patent compounds feature sulfonyl or pyrazolo-pyrimidine systems absent in the target, likely influencing binding affinity and metabolic pathways.

Glycosylated Derivatives ()

Compounds such as neohesperidin and naringin dihydrochalcone are flavonoid glycosides with complex sugar moieties. While structurally unrelated to the target compound, their inclusion highlights the diversity of heterocyclic drug design:

  • Polarity : The glycosylated derivatives exhibit high polarity due to sugar groups, contrasting with the target’s balanced lipophilicity from methylisoxazole and methoxypyrazine.
  • Biological Targets : Glycosides typically target antioxidant or anti-inflammatory pathways, whereas the synthetic target may focus on enzymatic inhibition .

Comparative Data Table

Parameter Target Compound Coumarin-Pyrimidinone (4i) Patent Compound (EP 1 808 168) Naringin Dihydrochalcone
Molecular Weight 373.45 g/mol ~600–650 g/mol (estimated) ~500–550 g/mol (estimated) 580.54 g/mol
Key Functional Groups Isoxazole, pyrazine, piperidine Coumarin, tetrazole, pyrazolone Pyrazolo-pyrimidine, sulfonyl Dihydrochalcone, glycosides
Solubility (Predicted) Moderate (logP ~2.5) Low (logP >3) Low to moderate High (polar glycosides)
Therapeutic Indication Kinase inhibition (hypothesized) Antimicrobial/anticancer (implied) Kinase modulation (patented) Antioxidant, flavoring agent

Research Findings and Pharmacological Implications

  • Structural Flexibility : The target compound’s piperidinyloxy-pyrazine linker may confer conformational flexibility, enhancing binding to dynamic enzyme active sites compared to rigid coumarin derivatives .
  • Target Selectivity : Unlike glycosylated dihydrochalcones (), the absence of sugar moieties in the target compound suggests a narrower target profile, possibly favoring intracellular enzymes over extracellular receptors .

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